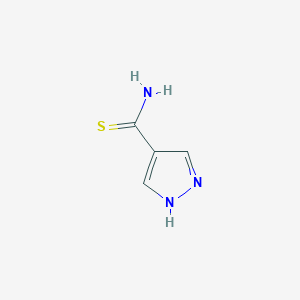

1H-Pyrazole-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBNBCZIUCDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Pyrazole 4 Carbothioamide and Its Analogues

Classical Synthetic Routes

Traditional methods for the synthesis of the pyrazole (B372694) carbothioamide core often rely on well-established chemical transformations, primarily cyclocondensation reactions and subsequent thionation protocols.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the formation of the pyrazole ring system. A prevalent method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of pyrazole carbothioamides, α,β-unsaturated ketones, commonly known as chalcones, are frequently employed as the three-carbon backbone, which react with thiosemicarbazide (B42300).

This reaction proceeds via an initial Michael addition of the hydrazine moiety to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the dihydropyrazole ring. The reaction can be catalyzed by either acid or base. Acid-catalyzed reactions, often carried out in solvents like methanol (B129727) or acetic acid under reflux, facilitate the condensation and cyclization steps. nih.gov Alternatively, base-catalyzed conditions, using reagents such as potassium hydroxide (B78521) or sodium hydroxide in ethanol (B145695), also effectively promote the cyclization to yield 4,5-dihydropyrazole-1-carbothioamides. researchgate.netcitedrive.com The resulting dihydropyrazole can then be oxidized to the aromatic pyrazole, although in many reported syntheses, the 4,5-dihydro analogue is the isolated product.

A simple procedure involves the cyclocondensation of chalcones with thiosemicarbazide hydrochloride in the presence of an acid in methanol under reflux, which produces pyrazole carbothioamides in good yields. nih.gov Another approach describes a base-catalyzed cyclocondensation of chalcones and thiosemicarbazide in ethanol at an optimal temperature to yield 5-aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides in excellent yields. nih.gov

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chalcones, Thiosemicarbazide hydrochloride | Acid catalyst, Methanol, Reflux | Pyrazole carbothioamides | Good | nih.gov |

| Chalcones, Thiosemicarbazide | Potassium hydroxide, Ethanol, Reflux (5 h) | 4,5-Dihydropyrazole-1-carbothioamides | Not specified | researchgate.net |

| Chalcones, Thiosemicarbazide | Sodium hydroxide, Absolute ethanol, Reflux (7 h) | 4,5-Dihydro-1H-pyrazole-1-carbothioamides | Not specified | citedrive.com |

| Chalcones, Thiosemicarbazide/Semicarbazide | Glacial acetic acid, Reflux (4-6 h) | Carbothioamide/Carboxamide Pyrazoline Derivatives | Up to 80% | jetir.orgbenthamdirect.com |

Thionation Protocols

An alternative classical route to 1H-pyrazole-4-carbothioamide involves the thionation of a pre-synthesized 1H-pyrazole-4-carboxamide. This method is particularly useful when the corresponding carboxamide is more readily accessible. The conversion of the amide's carbonyl group to a thiocarbonyl group is typically achieved using specific thionating agents.

The most common and effective thionating agents are Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases. The reaction is typically carried out by heating the pyrazole-4-carboxamide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene.

Phosphorus pentasulfide can also be employed for this transformation, sometimes in combination with additives like hexamethyldisiloxane (B120664) (HMDO) to improve its performance and simplify the workup procedure. The use of P₄S₁₀ may require harsher reaction conditions compared to Lawesson's reagent. These thionation reactions are versatile and have been widely applied in the synthesis of various sulfur-containing heterocyclic compounds, including pyrazoles.

| Thionating Agent | Typical Solvents | General Conditions |

|---|---|---|

| Lawesson's Reagent | Toluene, Xylene, THF | Reflux |

| Phosphorus Pentasulfide (P₄S₁₀) | Dichloromethane, Benzene | Reflux, often with additives like HMDO |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of chemical compounds. This trend is also evident in the synthesis of this compound and its analogues.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazole carbothioamides.

For instance, a simple and efficient catalytic synthesis of new 1H-pyrazole-1-carbothioamide derivatives has been described through a one-pot reaction of hydrazine hydrate, arylidene malononitrile (B47326), and isothiocyanates in the presence of HAp/ZnCl₂ nano-flakes as a catalyst. This solvent-free reaction proceeds at 60-70°C, providing high yields (80-90%) in short reaction times (30-40 minutes). Another example is a one-pot, four-component synthesis of pyranopyrazoles using citric acid as a mild organocatalyst in water, highlighting a green approach.

A series of new pyrazoline carbothioamides bearing a furan (B31954) moiety were synthesized via a simple one-pot procedure involving a base-catalyzed cyclocondensation of chalcones and thiosemicarbazide in ethanol. This method resulted in excellent yields of the target compounds.

Catalytic Synthesis Strategies

The use of catalysts to promote the synthesis of pyrazole carbothioamides can lead to milder reaction conditions, shorter reaction times, and improved yields. Various catalytic systems have been explored for this purpose.

An amberlyst-15 catalyzed (3+2) annulation reaction of chalcones with hydrazinecarbothioamide hydrochloride in acetonitrile (B52724) at room temperature has been reported for the efficient synthesis of pyrazole carbothioamide derivatives. nanobioletters.com Another study utilized preheated fly-ash as a cost-effective and readily available catalyst for the cyclization of chalcones to produce substituted pyrazole-1-carbothioamides.

A metal-free, three-component reaction of diverse pyrazole carbaldehydes, secondary amines, and elemental sulfur has been developed for the synthesis of pyrazole-tethered thioamides. This protocol is noted for its broad substrate scope and easy-to-perform reaction conditions.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. This includes the use of greener solvents, alternative energy sources, and waste reduction strategies.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazole carbothioamides. For example, a microwave-assisted green chemistry method for the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamide in water has been developed. This method explored various basic catalysts, with tetrabutylammonium (B224687) hydroxide providing the highest yield at 70°C under 300 W irradiation. dergipark.org.tr Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and the use of less solvent compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasound-assisted synthesis has been employed for the preparation of pyrazoline derivatives from chalcones, demonstrating a sustainable and environmentally friendly approach. This technique can reduce energy consumption, reaction times, and the amount of solvent required.

Use of Green Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives is a key aspect of green chemistry. Water and ethanol are commonly used green solvents in the synthesis of pyrazole carbothioamides. For example, the use of water as a solvent in the microwave-assisted synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamide has been reported. dergipark.org.tr Similarly, ethanol, a renewable solvent, is frequently used in the cyclocondensation reactions of chalcones and thiosemicarbazide.

| Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| One-Pot MCR | High efficiency, atom economy, reduced waste | Hydrazine hydrate, arylidene malononitrile, isothiocyanate with HAp/ZnCl₂ catalyst | biointerfaceresearch.com |

| Catalytic Synthesis | Milder conditions, shorter reaction times, improved yields | Chalcones and hydrazinecarbothioamide hydrochloride with Amberlyst-15 catalyst | nanobioletters.com |

| Microwave-Assisted | Rapid heating, shorter reaction times, often solvent-free or reduced solvent | Chalcones and thiosemicarbazide in water with a base catalyst | dergipark.org.tr |

| Ultrasound-Assisted | Reduced energy consumption and reaction times | Synthesis of pyrazolines from chalcones | nih.gov |

| Green Solvents | Use of environmentally benign solvents like water and ethanol | Citric acid-catalyzed synthesis of pyranopyrazoles in water |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity is a paramount consideration in the synthesis of substituted pyrazoles, as the reaction of unsymmetrical precursors can lead to the formation of constitutional isomers. The primary synthetic strategies involve the condensation of a hydrazine-based precursor with a 1,3-dicarbonyl compound or its equivalent. The specific regiochemical outcome is dictated by the nature of the reactants and the reaction conditions.

One of the most common and versatile methods for constructing the pyrazole ring is the [3+2] cycloaddition reaction. For instance, the reaction of chalcones with hydrazinecarbothioamide hydrochloride in the presence of an Amberlyst-15 catalyst at room temperature provides N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives with high regioselectivity. nanobioletters.com Similarly, the condensation of 1,3-diketones with substituted hydrazines is a foundational method for pyrazole synthesis. galchimia.com The regioselectivity of this reaction is influenced by the differing reactivity of the two carbonyl groups of the diketone. Generally, the most electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen atom of the hydrazine.

Another powerful regioselective method is the 1,3-dipolar cycloaddition between in-situ generated nitrilimines and enaminones, which has been shown to produce fully substituted pyrazoles in excellent yields. mdpi.com The choice of solvent, base, and temperature can be optimized to ensure high regioselectivity. mdpi.com Furthermore, a one-pot, three-step reaction involving active methylene (B1212753) reagents (AMRs), phenylisothiocyanate, methyl iodide, and a substituted hydrazine can afford tetra-substituted phenylaminopyrazoles, where the regiochemistry is controlled throughout the stepwise process. nih.gov

While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole core itself, it becomes critical when substituents on the ring or side chains contain stereocenters. For dihydro-1H-pyrazole (pyrazoline) derivatives, the cycloaddition reaction can create stereocenters. For example, in the synthesis of pyrazoline carbothioamides from chalcones, the coupling constants of the protons on the pyrazoline ring can indicate the relative stereochemistry, such as a trans configuration of substituents. nanobioletters.com

Table 1: Examples of Regioselective Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Regioselectivity | Ref |

|---|---|---|---|---|---|

| Chalcones | Hydrazinecarbothioamide | Amberlyst-15, Room Temp. | Pyrazoline Carbothioamides | High | nanobioletters.com |

| β-ketoester | Methylhydrazine | Reflux, then NaOEt | 1,3,4-trisubstituted pyrazoles | High | galchimia.com |

| Enaminones | Nitrilimines (in situ) | Base, Solvent, Temp. screening | 1,3,4,5-tetrasubstituted pyrazoles | High | mdpi.com |

Derivatization Pathways for Functionalization of this compound

Functionalization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Derivatization can be achieved by introducing substituents onto the pyrazole ring, modifying the carbothioamide group, or by conjugating the entire molecule to other chemical entities.

Introducing a variety of substituents onto the pyrazole core is typically achieved by utilizing appropriately substituted precursors during the initial ring synthesis. Multicomponent reactions are particularly effective for creating diverse libraries of pyrazole derivatives.

A one-pot reaction involving hydrazine hydrate, various isothiocyanates, and a range of arylidene malononitriles in the presence of a HAp/ZnCl2 nano-flake catalyst can generate a series of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com In this synthesis, the choice of the arylidene malononitrile directly determines the substituent at the C4-position of the resulting pyrazole ring, while the isothiocyanate determines the N-substituent on the carbothioamide group, which is attached at the N1 position of the pyrazole. biointerfaceresearch.com

Similarly, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the 1,3-dipolar cycloaddition of enaminones and nitrilimines allows for the introduction of four distinct substituent groups with high regiocontrol. mdpi.com By selecting different enaminones and hydrazonoyl chlorides (nitrilimine precursors), a wide array of functional groups can be incorporated at positions C3, C4, C5, and N1 of the pyrazole ring. mdpi.com

Table 2: Examples of Pyrazole Ring Substitution via Precursor Modification

| Synthetic Method | Variable Precursor | Position of Substitution | Resulting Derivative Class | Ref |

|---|---|---|---|---|

| One-pot multicomponent reaction | Arylidene malononitrile | C4-Aryl, C5-Amino, C3-Amino | 5-amino-4-aryl-3-methyl-N-phenyl-1H-pyrazole-1-carbothioamide | biointerfaceresearch.com |

| 1,3-Dipolar Cycloaddition | Enaminone | C4, C5 | 1,3,4,5-tetrasubstituted pyrazoles | mdpi.com |

The carbothioamide group is a versatile functional handle that can undergo various chemical transformations to yield new derivatives. The initial synthesis often involves the reaction of a hydrazine with an isothiocyanate, which allows for the facile introduction of a wide range of substituents on the nitrogen atom of the carbothioamide moiety. biointerfaceresearch.com

The sulfur atom of the carbothioamide is nucleophilic and can be alkylated to form a thioimidate, which is a reactive intermediate for further transformations. Moreover, the carbothioamide group can serve as a building block for the construction of fused heterocyclic systems. For example, 1H-pyrazole-1-carbothioamides can be key intermediates in the synthesis of fused ring systems like pyrido[2,3-d]pyrimidinthiones. researchgate.net Reaction with appropriate bifunctional reagents can lead to cyclization involving the thioamide nitrogen and sulfur atoms.

Another common modification involves the reaction of the carbothioamide with α-halocarbonyl compounds (e.g., α-haloketones) in a Hantzsch-type reaction to form thiazole (B1198619) rings, effectively converting the pyrazole-carbothioamide into a pyrazolyl-thiazole derivative. This strategy is exemplified by the synthesis of 2-(3-(1H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-substituted-5-(substituted diazenyl)thiazoles from the corresponding pyrazole-1-carbothioamide precursor and hydrazonoyl halides. researchgate.net

Creating hybrid molecules by conjugating the this compound core with other pharmacophores or functional moieties is a widely used strategy in drug discovery to develop agents with enhanced or novel activities.

One approach is to synthesize the pyrazole ring with a functional group that can be used for subsequent coupling reactions. For instance, a pyrazole derivative bearing a halogen atom can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach various aryl or heteroaryl groups. While demonstrated for pyrazole-carboxamides, this strategy is readily adaptable to carbothioamide analogues. mdpi.com

Another strategy involves constructing the hybrid molecule from the ground up. Chalcones, which are α,β-unsaturated ketones bearing two aromatic rings, are common precursors for pyrazoline synthesis. The reaction of various substituted chalcones with thiosemicarbazide directly yields pyrazoline-carbothioamide hybrids containing different aromatic systems. nih.gov This method allows for the systematic variation of substituents on the phenyl rings attached at the C3 and C5 positions of the pyrazoline ring, creating a library of hybrid molecules. nih.gov These pyrazoline carbothioamides are designed to combine the biological activities associated with both the pyrazoline core and the carbothioamide moiety. nih.gov

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of pyrazole (B372694) carbothioamides. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the comprehensive mapping of the molecular structure. nih.gov

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of 1H-pyrazole-carbothioamide, the chemical shifts (δ) of protons are indicative of their electronic environment.

Key characteristic signals observed in substituted 1H-pyrazole-1-carbothioamide derivatives include:

NH Proton: The proton of the carbothioamide group often appears as a singlet in the downfield region. For instance, in 5-Amino-3-(3-chlorophenyl)-4-cyano-N-ethyl-1H-pyrazole-1-carbothioamide, this signal is observed at δ 11.51 ppm. biointerfaceresearch.com

NH₂ Protons: The amino group protons also resonate in the downfield region. A signal for NH₂ protons in a related derivative was identified as a singlet at δ 8.03 ppm. biointerfaceresearch.com

Aromatic and Heterocyclic Protons: Protons attached to the pyrazole ring and any aromatic substituents typically appear in the range of δ 7.51-8.52 ppm. biointerfaceresearch.com

Aliphatic Protons: Protons on aliphatic side chains, such as an N-ethyl group, appear in the upfield region. A quartet for a CH₂ group and a triplet for a CH₃ group have been observed at δ 3.50 ppm and δ 1.18 ppm, respectively. biointerfaceresearch.com

Table 1: Example ¹H NMR Data for a Substituted 1H-Pyrazole-1-carbothioamide Derivative Data for 5-Amino-3-(3-chlorophenyl)-4-cyano-N-ethyl-1H-pyrazole-1-carbothioamide. biointerfaceresearch.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| NH | 11.51 | s (singlet) |

| Ar-H | 7.51 - 8.52 | m (multiplet) |

| NH₂ | 8.03 | s (singlet) |

| CH₂ | 3.50 | q (quartet) |

| CH₃ | 1.18 | t (triplet) |

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Significant resonances for 1H-pyrazole-carbothioamide derivatives include:

Thione Carbon (C=S): The carbon of the carbothioamide group is highly deshielded and represents a key diagnostic peak, typically appearing far downfield. In various derivatives, this signal has been identified in the range of δ 175.18 to 179.91 ppm. biointerfaceresearch.com

Pyrazole Ring Carbons: The carbons within the pyrazole ring and those of aromatic substituents resonate between approximately δ 109 ppm and δ 167 ppm. biointerfaceresearch.com

Cyano Carbon (C≡N): For derivatives containing a nitrile group, the cyano carbon signal appears in the characteristic range of δ 113-118 ppm. biointerfaceresearch.com

Aliphatic Carbons: Carbons in aliphatic side chains, such as ethyl groups, are found in the upfield region of the spectrum (e.g., CH₂ at δ 39.06 ppm and CH₃ at δ 16.34 ppm). biointerfaceresearch.com

Table 2: Example ¹³C NMR Data for Substituted 1H-Pyrazole-1-carbothioamide Derivatives biointerfaceresearch.com

| Carbon Type | Chemical Shift Range (δ, ppm) |

| C=S | 175.18 - 179.91 |

| Aromatic-C | 109.19 - 166.65 |

| C≡N | 113.73 - 118.22 |

| Aliphatic-C | 15.34 - 55.70 |

To fully assign all proton and carbon signals and confirm the structure, especially for complex derivatives, advanced 2D NMR techniques are employed. researchgate.netnih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ carbons. uvic.ca A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. uvic.ca This allows for the precise determination of the multiplicity of each carbon atom. uvic.ca

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect coupled protons, which is invaluable for tracing the connectivity of protons within the pyrazole ring and its substituents. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹J C-H coupling). youtube.com Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra and facilitating unambiguous assignments. researchgate.netyoutube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For 1H-pyrazole-carbothioamide and its derivatives, key absorption bands are used for structural confirmation. biointerfaceresearch.comnanobioletters.com

Characteristic vibrational frequencies include:

N-H Stretching: The N-H bonds of the pyrazole ring and the thioamide group give rise to strong absorption bands. In substituted pyrazole carbothioamides, bands corresponding to NH₂ have been observed in the 3304-3363 cm⁻¹ region, while a separate NH stretch appears around 3185-3193 cm⁻¹. biointerfaceresearch.com The presence of hydrogen bonding can lower the frequency of the N-H stretching vibration. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations are typically found in the 2875-2994 cm⁻¹ range. biointerfaceresearch.com

C≡N Stretching: In cyano-substituted derivatives, a sharp and intense peak for the nitrile group appears around 2211-2214 cm⁻¹. biointerfaceresearch.com

C=N and C=C Stretching: Vibrations from the pyrazole ring and any aromatic substituents (C=N and C=C bonds) are observed in the 1567-1634 cm⁻¹ region. biointerfaceresearch.com

C=S Stretching: The thione group exhibits a characteristic stretching vibration, which has been identified around 1141 cm⁻¹. biointerfaceresearch.com

Table 3: Key FT-IR Absorption Bands for Substituted 1H-Pyrazole-1-carbothioamide Derivatives biointerfaceresearch.com

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| -NH₂ / -NH | Stretching | 3185 - 3363 |

| Aliphatic C-H | Stretching | 2875 - 2994 |

| -C≡N | Stretching | 2211 - 2214 |

| C=N / C=C | Stretching | 1567 - 1634 |

| C=S | Stretching | ~1141 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for identifying non-polar bonds and functional groups that are weak or inactive in IR spectroscopy. nih.gov While specific Raman spectra for 1H-Pyrazole-4-carbothioamide are not detailed in the provided search results, the technique's applications can be inferred.

Potential applications for analyzing this compound include:

C=S Bond Identification: The C=S bond often produces a strong and easily identifiable signal in Raman spectra, complementing IR data where this peak can be weak.

Aromatic Ring Analysis: The pyrazole ring and any other aromatic systems would show characteristic ring stretching modes, providing structural information.

Symmetry and Conformation: Raman spectroscopy is sensitive to molecular symmetry and can be used to study conformational changes in the solid state or in solution.

Aqueous Sample Analysis: A significant advantage of Raman spectroscopy is that water is a very weak scatterer, making it an excellent technique for analyzing samples in aqueous media without significant interference. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the analysis of pyrazole derivatives, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. For instance, the liquid chromatography-mass spectrometry (LCMS) of a related compound, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, showed a molecular ion peak at m/z 317.9 (M+), confirming its molecular mass. mdpi.com

Fragmentation in mass spectrometry occurs when the molecular ion breaks down into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that helps to confirm the molecule's structure. The process typically begins with the formation of a radical cation, which is the site of instability where bond cleavage initiates. youtube.com The fragmentation pathways are influenced by the most stable carbocations and neutral losses that can be formed. For pyrazole-based compounds, fragmentation often involves the cleavage of bonds adjacent to or within the heterocyclic ring system.

The analysis of the mass spectrum of 1H-Pyrazole-1-carbothioamide, 3,5-dimethyl-, a structurally similar compound, helps in understanding the potential fragmentation pathways for this compound. researchgate.net Common fragmentation patterns for such heterocyclic compounds may include the loss of the thioamide group or cleavage of the pyrazole ring itself.

Table 1: Mass Spectrometry Data for a Related Pyrazole Carbothioamide Derivative

| Compound Name | Technique | Observed m/z (M+) | Reference |

|---|

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color.

For pyrazole derivatives, the heterocyclic ring itself acts as a chromophore. Studies on the parent compound, pyrazole, show a strong absorption band between 200 and 240 nm, with an absorption maximum (λmax) at 203 nm. rsc.orgnih.gov This absorption is attributed to π–π* electronic transitions characteristic of aromatic systems. nih.gov The presence of substituents on the pyrazole ring can shift these absorption maxima. For example, various pyrazole azo dyes exhibit intense absorption bands in the range of 312–359 nm, corresponding to the azo chromophore, while the 3-methyl-1H-pyrazole chromophore shows absorption between 216–223 nm. nih.gov The carbothioamide group (-CSNH2) attached to the pyrazole ring in this compound is also expected to influence the electronic absorption spectrum.

Table 2: UV-Vis Absorption Maxima (λmax) for Pyrazole and Related Derivatives

| Compound | λmax (nm) | Solvent/Phase | Transition Type | Reference |

|---|---|---|---|---|

| Pyrazole | 203 | Gas Phase | π–π* | rsc.orgnih.gov |

| 3-methyl-1H-pyrazole derivatives | 216-223 | Ethanol (B145695) | - | nih.gov |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related pyrazole derivatives demonstrates the power of this technique. For example, the crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined to be monoclinic with the space group P21/c. mdpi.com Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic space group P2/c. researchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonds, influence the crystal packing. mdpi.com The determination of the crystal structure is crucial for understanding structure-property relationships.

Table 3: Example Crystallographic Data for Substituted Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Monoclinic | P21/c | 14.339 | 11.1478 | 9.541 | 107.007 | mdpi.com |

| C22H10Br4N4O3S | Monoclinic | P21/c | 9.3725 | 20.0436 | 15.3281 | 102.896 | cardiff.ac.uk |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is vital for assessing the thermal stability of a compound. The output, a TGA curve, plots mass loss against temperature, and its derivative (DTG curve) shows the rate of mass loss.

The TGA curve reveals the temperatures at which the compound begins to decompose and can indicate a multi-step decomposition process. For instance, a study on velpatasvir:copovidone showed a multi-phase thermal decomposition, with distinct steps occurring in the temperature ranges of 210.0–407.0 °C, 407.0–465.0 °C, and 465.0–621.0 °C. ekb.eg While specific TGA data for this compound is not available, studies on other nitrogen-rich heterocyclic compounds, such as derivatives of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole, highlight the importance of TGA in characterizing the thermal stability of novel materials. researchgate.net The decomposition profile is critical for determining the practical applications and safe handling temperatures of a chemical substance.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed for studying chemical species that have unpaired electrons. wikipedia.org These paramagnetic species include free radicals, radical ions, and transition metal complexes. The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. wikipedia.org

This compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it would not produce an ESR signal on its own. However, ESR spectroscopy becomes an indispensable tool under circumstances where the molecule is converted into a paramagnetic species. This could occur through:

Formation of Radical Intermediates: During certain chemical reactions or upon exposure to UV light, radical intermediates of the pyrazole compound could be formed.

Complexation with Paramagnetic Metals: If this compound is used as a ligand to form a complex with a paramagnetic transition metal ion, the resulting complex could be studied by ESR to probe the metal's coordination environment.

Oxidative Stress Studies: In biological systems, ESR combined with spin trapping techniques can detect short-lived free radicals. nih.gov If this compound or its metabolites were involved in processes generating reactive oxygen species (ROS), ESR would be the primary method for their detection and characterization. nih.govnih.gov

Thus, while not applicable to the stable molecule itself, ESR is a crucial technique for studying its reactivity and interactions in contexts involving unpaired electrons.

Computational and Theoretical Investigations of 1h Pyrazole 4 Carbothioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to optimize molecular geometries, determine vibrational frequencies, and calculate various electronic properties. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been instrumental in establishing the most stable molecular structures. tandfonline.comresearchgate.net

Geometry optimization calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. nih.gov These theoretical parameters for pyrazole-carbothioamide derivatives are generally found to be in good agreement with experimental data obtained from techniques like X-ray crystallography. tandfonline.com The calculations provide a detailed picture of the molecule's three-dimensional shape, which is fundamental to understanding its interactions with other molecules. For instance, DFT studies have been used to analyze the planarity and conformation of pyrazole rings and their substituents. nih.gov

The electronic structure analysis reveals details about the distribution of electrons within the molecule, which is key to its chemical behavior. DFT calculations can determine properties such as Mulliken atomic charges, which indicate the partial charge on each atom, helping to identify reactive sites. researchgate.net

Table 1: Example of Theoretical Geometrical Parameters for a Pyrazole Derivative Core Structure (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| C4-C(S) | 1.48 Å | |

| C(S)-S | 1.68 Å | |

| C(S)-N(H2) | 1.34 Å | |

| Bond Angle | N1-N2-C3 | 111.5° |

| N2-C3-C4 | 106.0° | |

| C3-C4-C5 | 107.5° | |

| C4-C5-N1 | 107.0° | |

| C5-N1-N2 | 108.0° | |

| C3-C4-C(S) | 125.0° | |

| C5-C4-C(S) | 127.5° | |

| S-C(S)-N(H2) | 122.0° |

Note: The values in the table are representative for a pyrazole-carbothioamide core and can vary slightly depending on the specific derivative and the level of theory used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the carbothioamide group, indicating these are the primary sites for nucleophilic attack. The LUMO is often localized similarly, highlighting the regions susceptible to electrophilic attack. nih.gov DFT calculations are commonly used to compute the energies of these orbitals. researchgate.net

Table 2: Representative FMO Parameters for a 1H-Pyrazole-4-carbothioamide Derivative

| Parameter | Energy (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and depend on the specific molecular structure and computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color scale. deeporigin.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electronegative atoms. chemrxiv.orgacu.edu.in

Blue regions represent positive electrostatic potential, indicating electron-deficient areas, which are susceptible to nucleophilic attack. chemrxiv.orgacu.edu.in

Green regions denote neutral or areas with near-zero potential.

For this compound, MEP analysis typically reveals a significant negative potential (red) around the sulfur atom of the thioamide group and the nitrogen atoms of the pyrazole ring, due to their high electronegativity and the presence of lone pairs. researchgate.net These sites are therefore identified as the primary centers for interacting with electrophiles or forming hydrogen bonds. The hydrogen atoms of the amine and the pyrazole N-H group generally show a positive potential (blue), marking them as electrophilic sites. nih.gov

Non-Linear Optics (NLO) Properties Prediction

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Pyrazole derivatives have been investigated for their NLO potential due to their conjugated π-electron systems, which can lead to large molecular hyperpolarizabilities. researchgate.net

Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high value of first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. researchgate.net Theoretical calculations allow for the screening of various derivatives to identify candidates with enhanced NLO properties, often by introducing electron-donating and electron-accepting groups to increase the molecule's charge transfer characteristics and polarization. researchgate.net

Table 3: Calculated NLO Properties for a Pyrazole Derivative

| Property | Symbol | Calculated Value |

| Dipole Moment | μ | ~4.4 Debye |

| Mean Polarizability | ⟨α⟩ | ~1.8 x 10⁻²³ esu |

| First Hyperpolarizability | β_tot | ~6.3 x 10⁻³⁰ esu |

Note: These values are examples from theoretical studies on related compounds and serve as an indication of potential NLO activity. researchgate.netresearchgate.net

Force Field (FF) Calculations

Force field (FF) calculations, also known as molecular mechanics, are computational methods used to estimate the potential energy of a molecular system. Unlike quantum mechanical methods like DFT, force fields use classical physics and empirical energy functions to describe the interactions between atoms. arxiv.org These calculations are computationally less expensive, making them suitable for studying large systems and for performing molecular dynamics simulations. eurasianjournals.com

A force field is defined by a set of parameters and equations that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). arxiv.org For novel molecules like this compound, specific force field parameters may need to be developed or adapted from existing ones for similar functional groups. These parameters can be derived from high-level quantum mechanical calculations or experimental data. Force fields such as CHARMM and AMBER are commonly used in biomolecular simulations and can be extended to new small molecules. nih.gov

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. researchgate.net This is crucial as the biological activity and physical properties of a molecule often depend on its preferred conformation.

Computational methods can be used to explore the potential energy surface of a molecule by systematically rotating its single bonds. The energy of each conformation is calculated to identify the low-energy, stable conformers. For this compound, key rotations would occur around the C4-C(S) bond, influencing the orientation of the carbothioamide group relative to the pyrazole ring. DFT calculations can be employed to determine the energies of these conformers and the energy barriers for rotation between them, thus identifying the most stable, and likely most populated, conformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole-carbothioamide derivatives, QSAR studies have been conducted to understand the structural features required for specific biological activities, such as antifungal or anticancer effects. acs.orgnih.gov

In a QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). acs.orgnih.gov

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized compounds. nih.gov

Identify the key molecular features that enhance or diminish activity, providing guidance for the design of more potent molecules. nih.gov

Understand the mechanism of action at a molecular level.

For 1H-pyrazole-1-carbothioamide derivatives studied as EGFR kinase inhibitors, 2D-QSAR models have shown that adjacency distance matrix descriptors significantly influence their activity. nih.gov Both 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA) models have been developed and validated to predict the inhibitory potential of pyrazole analogs. researchgate.net

Lack of Specific Research Data for this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound this compound. While extensive research exists for various derivatives of pyrazole-carbothioamide, studies detailing the molecular dynamics simulations for conformational sampling and Hirshfeld surface analysis for intermolecular interactions of the parent compound, this compound, are not present in the surveyed literature.

The user's request for an article structured around specific computational analyses of this particular compound cannot be fulfilled with scientifically accurate and verifiable data at this time. Generating such an article would require speculating or misattributing findings from related but distinct molecules, which would compromise the integrity and accuracy of the information provided.

Research in the field of computational chemistry is highly specific to the molecular structure being studied. The addition or subtraction of functional groups, as seen in the derivatives of this compound, fundamentally alters the compound's electronic and steric properties. Consequently, data from molecular dynamics simulations and Hirshfeld surface analyses of its derivatives cannot be extrapolated to accurately represent the conformational behavior and intermolecular interactions of this compound itself.

Therefore, until research specifically addressing the computational and theoretical investigations of this compound is published, the creation of a detailed and accurate article on this specific topic is not feasible.

Preclinical Pharmacological and Biological Activity Profiles

Anti-inflammatory Activity Mechanisms and Pathways

The pyrazole (B372694) nucleus is a core component of several commercially successful anti-inflammatory drugs, such as celecoxib. nih.govnih.gov Consequently, derivatives of 1H-Pyrazole-4-carbothioamide have been a subject of significant interest for their potential to mitigate inflammatory processes. researchgate.net Studies suggest these compounds exert their effects through multiple mechanisms, most notably by inhibiting key enzymes in the inflammatory cascade and modulating the production of inflammatory signaling molecules.

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2. biointerfaceresearch.com The inhibition of COX-2 is considered responsible for blocking the production of pro-inflammatory prostaglandins. biointerfaceresearch.com Selective COX-2 inhibitors are therefore highly sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform. nih.gov

Derivatives of this compound have been designed and investigated as selective COX-2 inhibitors. biointerfaceresearch.com Molecular docking studies on newly synthesized 1H-pyrazole-1-carbothioamide derivatives have shown promising results, indicating a favorable binding affinity within the active site of the COX-2 enzyme, comparable to the reference drug celecoxib. biointerfaceresearch.com Certain pyrazole-pyridazine hybrids have demonstrated potent COX-2 inhibitory action, with some trimethoxy derivatives showing higher activity than celecoxib. rsc.org The design of these compounds often leverages the structural features of the pyrazole core, which is known to fit well into the binding pockets of the COX-2 enzyme. biointerfaceresearch.comnih.gov

Table 1: In Vitro COX-2 Inhibition by Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Target | IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| Pyrazole-Pyridazine Hybrid | Trimethoxy derivative 5f | COX-2 | 1.50 | Selective |

| Pyrazole-Pyridazine Hybrid | Trimethoxy derivative 6f | COX-2 | 1.15 | Selective |

| Pyrazole-Pyridazine Hybrid | Bromo derivative 6e | COX-2 | Comparable to Celecoxib | Selective |

| Substituted Pyrazole | Compound 11 | COX-2 | 0.043 | Selective |

| Substituted Pyrazole | Compound 12 | COX-2 | 0.049 | Selective |

| Substituted Pyrazole | Compound 15 | COX-2 | 0.043 | Selective |

IC₅₀: The half maximal inhibitory concentration.

Beyond direct enzyme inhibition, pyrazole derivatives have been shown to modulate the activity of various inflammatory mediators. Studies have found that pyrazole compounds can attenuate the inflammatory cascade by inhibiting nuclear factor kappa B (NF-ĸB), a key transcription factor that controls the expression of numerous genes involved in immune and inflammatory responses. nih.gov

In preclinical models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, certain pyrazole-pyridazine hybrids were found to significantly inhibit the production of pro-inflammatory cytokines and mediators. rsc.org These include:

Tumor Necrosis Factor-α (TNF-α)

Interleukin-6 (IL-6)

Prostaglandin E2 (PGE-2)

Nitric Oxide (NO)

The ability of these compounds to suppress multiple pro-inflammatory pathways highlights their potential as broad-spectrum anti-inflammatory agents. rsc.org For instance, one potent pyrazole derivative demonstrated significant inhibition of various proinflammatory cytokines through its inhibitory effect on NF-ĸB transcriptional activity. nih.gov

Antimicrobial Activity Investigations

The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. nih.gov Pyrazole derivatives, including those with a carbothioamide functional group, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. researchgate.netnih.govnanobioletters.comnih.gov

Derivatives of this compound have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. mdpi.com In one study, a series of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. nanobioletters.com Several of these compounds displayed excellent inhibition with low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nanobioletters.com

Another derivative, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, showed significant in vitro activity against planktonic cells of Haemophilus parainfluenzae (MIC = 0.49–31.25 μg/ml) and Haemophilus influenzae (MIC = 0.24–31.25 μg/ml). nih.gov This compound was also effective against biofilm-forming cells of these bacteria. nih.gov The antibacterial activity of these pyrazole derivatives often surpasses that of standard antibiotics in comparative studies. nih.govnih.gov

Table 2: Antibacterial Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL) This table is interactive. You can sort and filter the data.

| Compound | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Compound 5a | S. aureus | 15 | E. coli | 15 | nanobioletters.com |

| B. subtilis | 20 | ||||

| Compound 5b | S. aureus | 15 | E. coli | 15 | nanobioletters.com |

| B. subtilis | 25 | ||||

| Compound 5c | S. aureus | 10 | E. coli | 10 | nanobioletters.com |

| B. subtilis | 15 | ||||

| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | S. aureus | 7.81–62.5 | H. influenzae | 0.24–31.25 | nih.gov |

| S. epidermidis | 3.91–31.25 | H. parainfluenzae | 0.49–31.25 | nih.gov | |

| B. subtilis | 3.91–31.25 | E. coli | 250–1000 | nih.gov | |

| Compound 3 | E. coli | 0.25 | nih.gov | ||

| Compound 4 | S. epidermidis | 0.25 | nih.gov |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

In addition to antibacterial properties, pyrazole carbothioamides have been investigated for their effectiveness against various fungal pathogens. researchgate.net Resistance to common azole antifungals is a growing clinical concern, prompting the search for new therapeutic agents. nih.gov

The compound 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide has shown a promising antifungal effect against both Candida albicans and Candida tropicalis. nih.govnih.gov In one study, this compound destroyed all colonies of both Candida species at a concentration of 1000 ppm. nih.govnih.gov Other pyrazole carbothioamide derivatives have demonstrated moderate to excellent activity against fungal strains like Aspergillus niger and Aspergillus flavus, with some compounds showing inhibitory effects comparable to the standard drug nystatin. nanobioletters.com However, efficacy can be species-dependent, as many of the same compounds showed poorer inhibition against C. albicans. nanobioletters.com

Table 3: Antifungal Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL) This table is interactive. You can sort and filter the data.

| Compound | A. niger | A. flavus | C. albicans | Reference |

|---|---|---|---|---|

| Compound 5b | 20 | 15 | >60 | nanobioletters.com |

| Compound 5c | 15 | 20 | >60 | nanobioletters.com |

| Compound 5a | 25 | 25 | >60 | nanobioletters.com |

| Compound 5d | 25 | 25 | >60 | nanobioletters.com |

| Compound 5f | 30 | 30 | >80 | nanobioletters.com |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | - | - | 62.5 | nih.gov |

| - | - | C. tropicalis: 125 | nih.gov | |

| Compound 2 | 1 | - | - | nih.gov |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The pyrazole scaffold has been identified as a promising core structure for the development of antiviral agents targeting a variety of viral pathogens. nih.gov Pyrazole-containing compounds have shown potential against RNA and DNA viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV-1). nih.gov

Specifically, research has explored the synthesis of 4-substituted pyrazole derivatives for activity against Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov Certain hydrazone and pyrazolopyrimidine derivatives provided high levels of protection (95-100%) against NDV in preclinical models. nih.gov Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org These findings underscore the versatility of the pyrazole nucleus in designing novel therapeutic agents for viral infections. nih.gov

Antioxidant Activity Evaluations

Free Radical Scavenging Assays (e.g., DPPH)

Derivatives of 4,5-dihydro-1H-pyrazole-1-carbothioamide have been investigated for their ability to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this antioxidant potential.

In one study, a series of pyrazoline analogs featuring the carbothioamide group were synthesized and evaluated for their antioxidant capacity. Two lead compounds from this series demonstrated potent free radical scavenging activity, with IC50 values indicating their high efficacy in neutralizing DPPH radicals. acs.org The results suggest that the pyrazoline carbothioamide scaffold is a promising template for the development of novel antioxidant agents. acs.org The specific findings for the most active analogs are presented below.

Table 1: DPPH Free Radical Scavenging Activity of Pyrazoline Carbothioamide Analogs

| Compound | IC50 (μg/mL) |

| Analog 3a | 0.132 ± 0.012 |

| Analog 3h | 0.215 ± 0.025 |

Data sourced from scientific literature. acs.org

Xanthine (B1682287) Oxidase Inhibition Studies

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to conditions such as gout. The pyrazole scaffold is a known pharmacophore for XO inhibition.

Research into pyrazolopyrimidine-based compounds, which are structurally related to pyrazoles, has identified several potent inhibitors of xanthine oxidase. For instance, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be a highly potent inhibitor of XO with an IC50 value of 0.600 ± 0.009 µM, showing activity comparable to the standard drug allopurinol (B61711) (IC50 = 0.776 ± 0.012 µM). msu.ru Other related compounds like 4-mercapto-1H-pyrazolo-3,4-d-pyrimidine and 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine also demonstrated significant inhibitory activity. msu.ru These findings highlight the potential of the pyrazole nucleus as a foundational structure for designing effective xanthine oxidase inhibitors. While these studies did not specifically focus on the this compound structure, the strong performance of related pyrazole derivatives suggests that this chemical family is a promising area for further investigation in the context of XO inhibition. msu.rutandfonline.com

Table 2: Xanthine Oxidase Inhibitory Activity of Pyrazolopyrimidine Derivatives

| Compound | IC50 (µM) |

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 |

| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 |

| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 |

| Allopurinol (Standard) | 0.776 ± 0.012 |

Data sourced from scientific literature. msu.ru

Antidepressant Activity in Preclinical Animal Models

The potential of this compound derivatives as antidepressant agents has been explored in preclinical animal models. These studies typically utilize behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) to assess antidepressant-like effects, where a reduction in immobility time is indicative of potential efficacy.

A series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. nih.gov The results indicated that these compounds possess significant antidepressant potential. nih.gov Notably, the derivative 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) demonstrated a substantial reduction in immobility time in both the FST and TST at a 10 mg/kg dose, with its performance being comparable to the standard antidepressant drug Imipramine. nih.gov The study also noted that the presence of an electron-withdrawing chlorine atom at the 4th position of the aromatic ring contributed to good antidepressant activity. nih.gov

Table 3: Antidepressant Activity of 5-Substituted Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides

| Compound Code | Substituent (R) | % Reduction in Immobility (FST) | % Reduction in Immobility (TST) |

| TTa | H | 55.48 | 56.40 |

| TTb | 4-OCH3 | 56.44 | 57.17 |

| TTc | 4-N(CH3)2 | 58.01 | 59.20 |

| TTd | 4-Cl | 60.12 | 61.32 |

| TTe | 3-NO2 | 58.78 | 59.88 |

| TTf | 4-NO2 | 57.25 | 58.34 |

| TTg | 4-OH | 61.17 | 62.05 |

Activity measured at a 10 mg/kg dose level. Data sourced from scientific literature. nih.gov

Other Enzyme Inhibition Profiles

The versatile structure of the pyrazole-carbothioamide scaffold has prompted investigations into its inhibitory effects on a variety of other enzymes implicated in different diseases.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Inhibition of α-glucosidase slows down carbohydrate digestion and glucose absorption. Studies on benzothiazine-pyrazole hybrid molecules have shown potent α-glucosidase inhibitory activity. nih.gov One compound in this class, ST3, exhibited an IC50 value of 5.8 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 at 58.8 µM). nih.gov Furthermore, a series of sulfonamide-based acyl pyrazoles also demonstrated strong inhibitory action against α-glucosidase, with IC50 values ranging from 1.13 to 28.27 µM, all more potent than acarbose (IC50 = 35.1 ± 0.14 µM). frontiersin.org

15-Lipoxygenase (15-LOX): This enzyme is involved in inflammatory pathways and has been identified as a therapeutic target. The development of N-substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase-1 (15-LOX-1) has been reported. nih.gov This research was initiated from a high-throughput screening hit, a 1-benzoyl substituted pyrazole-3-carboxanilide, indicating the potential of the pyrazole scaffold for 15-LOX inhibition. nih.gov

Butyrylcholinesterase (BuChE): BuChE is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. It is a target for the symptomatic treatment of Alzheimer's disease. While direct studies on this compound are limited, related structures have shown promise. For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BuChE. mdpi.com This suggests that the broader class of compounds containing carboxamide or similar functional groups linked to an aromatic core may have potential as cholinesterase inhibitors.

Metallo-β-lactamase (MBL): These enzymes confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant challenge in treating infections. There is a pressing need for effective MBL inhibitors. Research has explored various heterocyclic compounds for this purpose. For example, 6-phosphonomethylpyridine-2-carboxylates and certain msu.runih.govnih.govtriazole derivatives have been identified as potent inhibitors of clinically relevant MBLs. acs.orgnih.gov Although these are not pyrazole-carbothioamides, their success underscores the potential of nitrogen-containing heterocyclic scaffolds in the design of MBL inhibitors.

Phospholipase A2 (PLA2): These enzymes are involved in inflammatory processes by releasing arachidonic acid from cell membranes. A study on novel 2-pyrazoline (B94618) analogues revealed their potential to inhibit phospholipase A2. nih.gov Several compounds in the series, such as 3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, showed significant inhibition with IC50 values in the low micromolar range (e.g., 10.2 µM). nih.gov This highlights the promise of the pyrazoline core structure for targeting this important enzyme family.

Structure Activity Relationship Sar Studies for 1h Pyrazole 4 Carbothioamide Derivatives

Impact of Substituents on Biological Activities

The nature, position, and size of substituents on the pyrazole (B372694) and any associated phenyl rings play a pivotal role in modulating the biological activity of 1H-pyrazole-4-carbothioamide derivatives. nih.govnih.gov These modifications can influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Substituent Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

In the context of anticancer activity , studies have shown that the presence of electron-withdrawing groups on a phenyl ring attached to the pyrazole scaffold often leads to enhanced potency. For instance, derivatives with halogen substituents such as chloro and fluoro groups on the phenyl ring have demonstrated significant cytotoxicity against various cancer cell lines. srrjournals.comrsc.org Specifically, compounds bearing a 4-chlorophenyl or 4-fluorophenyl group at the 3-position of the pyrazole ring have shown promising activity against HepG-2 cells. srrjournals.com Structural–activity relationship analyses of certain pyrazole benzothiazole (B30560) hybrids revealed that compounds with electron-withdrawing groups on either the pyrazole-attached phenyl ring or the benzothiazole ring exhibited the greatest growth inhibition of cancer cells. nih.gov

Similarly, for antifungal activity , electron-withdrawing groups appear to be favorable. The antimicrobial activity of pyrazolyl–thiazole (B1198619) derivatives of thiophene (B33073) was found to be significantly influenced by the presence of electron-withdrawing groups like nitro (NO2) and halogens (Cl, Br, F). nih.gov

Conversely, for anti-inflammatory activity , some studies suggest that electron-donating groups may be beneficial. Research on pyrazole-based Schiff bases indicated that the presence of electron-donating groups such as hydroxyl (–OH) and amino (–NH2) resulted in superior anti-inflammatory potential. mdpi.com Another study on a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes found that derivatives with electron-donating groups like methyl and methoxy (B1213986) at the para-position of the N-phenyl ring exhibited maximum anti-inflammatory and analgesic activities.

Table 1: Effect of Electronic Nature of Substituents on Anticancer Activity of selected this compound Derivatives

| Compound | Substituent (R) | Electronic Effect | Cancer Cell Line | IC50 (µM) |

| 1a | -H | Neutral | HepG-2 | >50 |

| 1b | 4-Cl | Electron-withdrawing | HepG-2 | 16.02 |

| 1c | 4-F | Electron-withdrawing | HepG-2 | 6.78 |

| 1d | 4-CH3 | Electron-donating | HepG-2 | 25.34 |

| 1e | 4-OCH3 | Electron-donating | HepG-2 | 31.67 |

This table is a representative example based on findings that electron-withdrawing groups tend to enhance anticancer activity in certain pyrazole series. srrjournals.com

Steric Effects and Substituent Bulk

The size and spatial arrangement of substituents, or steric effects, are critical determinants of the biological activity of this compound derivatives. Bulky substituents can influence the molecule's conformation and its ability to fit into the binding pocket of a biological target.

In the realm of antimicrobial activity, the size and position of substituents on the phenyl ring have been shown to play a crucial role. Larger substituents, particularly at the para-position, such as in 4-fluoro, 4-chloro, and 4-bromo derivatives, have demonstrated significant antimicrobial efficacy. nih.gov This suggests that steric bulk in certain positions can lead to better fitting within the hydrophobic pockets of microbial enzymes, thereby enhancing binding interactions. nih.gov

However, excessive steric hindrance can also be detrimental to activity. The introduction of bulky N-alkyl substituents on the pyrazole ring in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, ranging from a methyl group to a larger benzyl (B1604629) group, resulted in a complete loss of activity. nih.gov This indicates that for certain biological targets, a more streamlined molecular profile is necessary for effective binding.

Positional Isomerism and Activity Modulation

The position of substituents on the pyrazole ring and any associated aromatic systems can significantly modulate the biological activity of this compound derivatives. Shifting a substituent from one position to another can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, leading to different interactions with the target molecule.

A study on 4-arylazo-3,5-diamino-1H-pyrazoles investigated the effect of the position of a fluorine substituent on the phenyl ring. The results showed that the ortho-fluoro substituted derivative exhibited the highest activity in reducing the cyclic di-GMP level, a key signaling molecule in bacterial biofilm formation, compared to the meta and para-fluoro substituted analogues. nih.gov This highlights the critical role of substituent positioning in achieving optimal biological response.

Role of the Carbothioamide Moiety in Bioactivity

The carbothioamide (-CSNH2) group is a key functional moiety in this class of compounds, and its presence is often crucial for their biological activity. The sulfur and nitrogen atoms of the carbothioamide group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The replacement of the sulfur atom with an oxygen atom to form a carboxamide (-CONH2) can significantly alter the compound's electronic properties, hydrogen bonding capacity, and ultimately its biological activity.

While both this compound and 1H-pyrazole-4-carboxamide derivatives have demonstrated a wide array of biological activities, the carbothioamide moiety is often associated with potent anticancer and antitubercular activities. For instance, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carbothioamide analogs were evaluated for their anti-tubercular activity, with some compounds showing significant inhibitory effects. nih.gov In the context of anticancer agents, several studies have highlighted the potent cytotoxic effects of pyrazoline-1-carbothioamide derivatives. acs.orgnih.gov

On the other hand, many successful fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs) are based on a pyrazole-4-carboxamide scaffold. nih.govnih.gov This suggests that for certain targets, the carboxamide group may be preferred for optimal interaction. The subtle differences in the electronic and hydrogen-bonding properties between the carbothioamide and carboxamide groups can be exploited in drug design to achieve target-specific inhibition.

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling and lead optimization are essential strategies in the development of novel this compound derivatives as therapeutic agents. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

For pyrazole-based anticancer agents, particularly those targeting protein kinases like EGFR, pharmacophore models often include a heterocyclic core (the pyrazole ring) that anchors the molecule in the ATP-binding pocket, along with various substituents that extend into adjacent hydrophobic and hydrophilic regions. rsc.orgnih.gov 2D-QSAR (Quantitative Structure-Activity Relationship) studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have indicated that the biological activity is significantly influenced by adjacency and distance matrix descriptors, which relate to the molecule's topology and connectivity. nih.gov

Lead optimization involves systematically modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound derivatives, this can involve:

Substitution on the pyrazole ring: Introducing small alkyl or other functional groups to probe for additional binding interactions.

Modification of the aromatic substituents: Altering the electronic and steric properties of substituents on phenyl rings to enhance target affinity and selectivity.

Bioisosteric replacement of the carbothioamide group: While often crucial, in some cases, replacing the carbothioamide with other functional groups like a carboxamide or a sulfonamide can lead to improved properties for a specific target.

Through iterative cycles of design, synthesis, and biological evaluation guided by SAR studies and computational modeling, it is possible to optimize the this compound scaffold to develop potent and selective drug candidates for various diseases.

Mechanistic Investigations of Biological Action

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as a 1H-pyrazole-4-carbothioamide derivative, and its protein target at the atomic level.

Docking studies have successfully identified the binding sites and modes of various pyrazole (B372694) derivatives within the active sites of key protein targets implicated in cancer and inflammation. For instance, derivatives have been docked into the binding pockets of protein kinases such as VEGFR-2, Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of cell proliferation and angiogenesis. nih.gov These studies reveal that the ligands typically position themselves deep within the binding pocket of the respective proteins. nih.gov

In studies targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a validated target in cancer therapy, the active pocket has been shown to consist of amino acid residues like Met769, which are fundamental for forming key interactions. acs.org Similarly, for Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, the binding site features additional pockets not present in the COX-1 isoform, which can be exploited for selective inhibition. biointerfaceresearch.com Molecular docking of pyrazole-1-carbothioamide derivatives into the COX-2 active site has been performed to rationalize their anti-inflammatory activity. biointerfaceresearch.com

The validation of these docking protocols is often achieved by re-docking a known co-crystallized ligand (e.g., erlotinib (B232) for EGFR) into the protein's active site. A low root-mean-square deviation (RMSD) value between the docked conformation and the crystallographic pose indicates the reliability of the docking method for studying other ligands. acs.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as binding energy (kcal/mol), which estimates the strength of the receptor-ligand interaction. Lower binding energy values suggest a more stable complex. Studies on pyrazole derivatives have reported minimum binding energies ranging from -8.57 to -10.35 kJ/mol for targets like Aurora A, VEGFR-2, and CDK2. nih.gov For EGFR kinase, designed 1H-pyrazole-1-carbothioamide derivatives have shown predicted binding energies as low as -21.866 kcal/mol. acs.org

These favorable binding affinities are driven by a combination of specific molecular interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and stability of ligand-protein complexes. For example, the nitrogen atom of a quinazoline (B50416) ring in the known inhibitor erlotinib forms a hydrogen bond with the amino acid residue Met769 in the EGFR active site. acs.org Similarly, pyrazole-1-carbothioamide nucleosides have been shown to form hydrogen bonds within the binding site of thymidylate synthase. researchgate.net

| Derivative Class | Protein Target | Predicted Binding Energy | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazole | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not specified | Hydrogen Bonding |

| 1,3,4-Thiadiazole-Pyrazole | Aurora A (2W1G) | -8.57 kJ/mol | Not specified | Hydrogen Bonding |

| Pyrazole-Carboxamide | CDK2 (2VTO) | -10.35 kJ/mol | Not specified | Hydrogen Bonding |

| 1H-Pyrazole-1-carbothioamide | EGFR Kinase (4hjo) | -21.866 kcal/mol | Met769 | Hydrogen Bonding, Hydrophobic |

| 1H-Pyrazole-1-carbothioamide | COX-2 | Not specified | Not specified | Hydrogen Bonding |

| Pyrazole-1-carbothioamide nucleoside | Thymidylate Synthase (1HVY) | -9.7 kcal/mol | Not specified | Hydrogen Bonding |

Enzyme Kinetic Studies for Inhibition Mechanisms

Enzyme kinetic studies are essential for determining the mechanism by which a compound inhibits its target enzyme. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The results can reveal whether an inhibitor competes with the substrate for the active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition), or a combination thereof (mixed-type inhibition).

The pyrazole nucleus is a well-known inhibitor of alcohol dehydrogenase (ADH). scispace.comnih.gov Kinetic studies on rat liver ADH have shown that pyrazole acts as a competitive inhibitor with respect to the substrate, ethanol (B145695). scispace.com This indicates that pyrazole and ethanol compete for the same binding site on the enzyme. The inhibition constant (Ki), a measure of the inhibitor's potency, for pyrazole with rat LADH is 4.2 µM. scispace.com